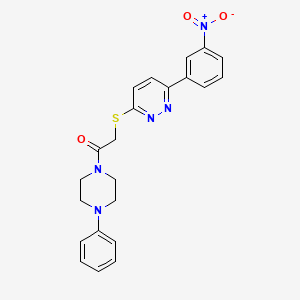

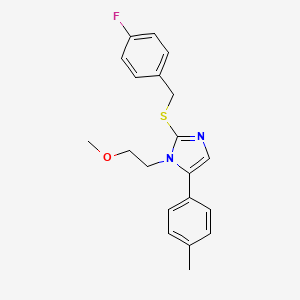

3-((1-(Quinoxaline-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that is widely used in the field of medicinal chemistry . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . Pyrrolidine, on the other hand, is a five-membered ring with one nitrogen atom, and it’s also used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Quinoxalines can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Pyrrolidine compounds can also undergo various reactions, including those with different cyclic or acyclic precursors .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . The properties of pyrrolidine compounds can vary widely depending on their specific structures .Scientific Research Applications

Organic Synthesis and Catalysis

A noteworthy application of quinoxaline derivatives lies in their role in facilitating organic synthesis. For example, Yadav et al. (2008) demonstrated the use of bismuth(III) triflate in the rapid synthesis of 2,3-disubstituted quinoxalines in water, showcasing an environmentally friendly method for constructing complex quinoxaline structures under mild conditions (Yadav et al., 2008). This method's efficiency and green chemistry approach highlight the broader utility of quinoxaline derivatives in catalyzing various chemical transformations.

Heterocyclic Chemistry and Compound Synthesis

In heterocyclic chemistry, quinoxaline derivatives serve as key intermediates for the synthesis of complex heterocyclic structures. Dawood et al. (2009) presented a method for synthesizing new indolizine and pyrrolo[1,2-a]quinoline derivatives via nitrogen ylides, leveraging the reactivity of pyridine and quinoline with specific carbonitrile precursors (Dawood, Ragab, & Mohamed, 2009). This work underscores the versatility of quinoxaline derivatives in constructing diverse heterocyclic frameworks, which are of significant interest in medicinal chemistry and material science.

Photovoltaic Materials

Quinoxaline derivatives also find applications in the development of photovoltaic materials. Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoxaline derivatives and their application in organic–inorganic photodiode fabrication. Their work demonstrates how specific quinoxaline derivatives can improve the electrical and photovoltaic properties of heterojunction diodes, indicating their potential in solar energy conversion technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluoride Ion Sensing

Moreover, quinoxaline derivatives are utilized in the development of sensors. Ghosh, Maiya, and Wong (2004) reported on the synthesis of dipyrrolyl derivatives bearing quinoxaline units for fluoride ion sensing. These compounds exhibit significant changes in their optical and electrochemical properties upon binding with fluoride ions, showcasing their utility in environmental monitoring and analytical chemistry (Ghosh, Maiya, & Wong, 2004).

Mechanism of Action

properties

IUPAC Name |

3-[1-(quinoxaline-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c19-10-16-17(23-7-6-22-16)26-13-3-8-24(11-13)18(25)12-1-2-14-15(9-12)21-5-4-20-14/h1-2,4-7,9,13H,3,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQGIRVTRYPVAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2474753.png)

![1'-(2-Chloro-6-fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2474754.png)

![1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474755.png)

![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)